
1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino and chloromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.
Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one
Uniqueness: 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine and a chloromethyl group, which can confer distinct reactivity and biological activity compared to similar compounds
Biological Activity
1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound with significant potential in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an amino group, a chloromethyl group, and a bromopropanone moiety, which contribute to its reactivity and biological interactions. Its molecular formula is C10H10BrClN, with a molecular weight of approximately 276.56 g/mol.
Property | Description |
---|---|
Molecular Formula | C10H10BrClN |
Molecular Weight | 276.56 g/mol |
Functional Groups | Amino, chloromethyl, bromopropanone |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may bind to receptors, influencing signaling pathways crucial for cellular responses.
- Covalent and Non-Covalent Interactions : The structural features allow for both types of bonding with proteins and enzymes, potentially modulating their activities significantly.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
- Anticancer Properties : Preliminary studies suggest that it has cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent, demonstrating effectiveness against specific bacterial strains due to its structural components that facilitate interaction with microbial cell membranes.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by modulating pathways involved in neuronal survival and function .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytotoxicity Assays :
- Enzyme Inhibition Studies :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves bromination of a preformed ketone intermediate. For example, bromine can be added to a chloroform solution of a substituted propanone precursor under controlled stirring (24 h), followed by solvent removal and purification via crystallization (e.g., acetone) . Key variables include:
- Solvent choice : Chloroform or dichloromethane minimizes side reactions.
- Stoichiometry : Equimolar bromine ensures complete conversion without over-bromination.
- Temperature : Room temperature avoids decomposition of the chloromethyl group.
- Base addition : Triethylamine facilitates dehydrohalogenation in elimination steps .
Reaction Condition | Yield Range | Purity |
---|---|---|
Bromine (1 eq.), RT, 24 h | 60–75% | >90% |
Triethylamine (1 eq.) | 70–85% | 95% |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between structural isomers of brominated arylpropanones?
- Methodological Answer :
- ¹H NMR : The chloromethyl group (δ 4.5–5.0 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm) provide regiochemical context. Coupling patterns differentiate para/ortho substitution .
- ¹³C NMR : The carbonyl carbon (δ 190–210 ppm) and brominated carbon (δ 35–45 ppm) confirm ketone and C-Br bonds.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br stretch) are diagnostic .
- HRMS : Exact mass analysis distinguishes isomers with identical nominal masses (e.g., bromine vs. chlorine isotopic patterns) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photolytic C-Br bond cleavage .
- Temperature : –20°C minimizes thermal decomposition; avoid repeated freeze-thaw cycles.
- Moisture : Desiccants (silica gel) prevent hydrolysis of the chloromethyl group to hydroxymethyl derivatives .
Advanced Research Questions
Q. How does the chloromethyl group influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The chloromethyl group acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:
- Buchwald-Hartwig amination : The amino group directs coupling to the brominated carbon, enabling aryl-amine bond formation.
- Steric effects : The chloromethyl group hinders ortho-substitution, favoring para-functionalization .
Catalyst System | Substrate | Yield |
---|---|---|
Pd(OAc)₂/XPhos | Arylboronic acid | 65% |
Ni(COD)₂/dppf | Alkynyl Grignard reagent | 52% |
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound?
- Methodological Answer : X-ray diffraction (XRD) clarifies tautomerism between keto-enol forms. For example:
- Keto form : Planar carbonyl geometry (C=O bond length ~1.21 Å).
- Enol form : Elongated C-O bond (~1.32 Å) and shortened C-C bond (~1.38 Å) .
- Hydrogen bonding : Intramolecular H-bonds between NH₂ and carbonyl stabilize the keto form in solid state .
Q. What computational methods predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., kinases). The chloromethyl group may occupy hydrophobic pockets, while the bromine enhances halogen bonding .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for cytotoxicity.
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
Q. Data Contradiction Analysis
Q. Why do reported NMR chemical shifts for the amino group vary across studies?
- Methodological Answer : Discrepancies arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ alters NH₂ proton exchange rates (δ 1.5–3.0 ppm).
- pH-dependent tautomerism : Neutral vs. protonated amino groups shift signals by ±0.5 ppm .
- Impurities : Residual solvents (e.g., acetone) overlap with NH₂ signals in ¹H NMR .
Q. Synthetic Optimization Table
Parameter | Effect on Yield | Critical Notes |
---|---|---|
Bromine stoichiometry | Non-linear increase | Excess Br₂ causes di-bromination |
Reaction time | Plateau at 24 h | Extended time degrades chloromethyl |
Base (Et₃N vs. K₂CO₃) | Et₃N superior | K₂CO₃ induces hydrolysis |
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-6-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)9-7(5-12)3-2-4-8(9)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
NKGCAUCRUSLODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1N)CCl)Br |
Origin of Product |
United States |
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